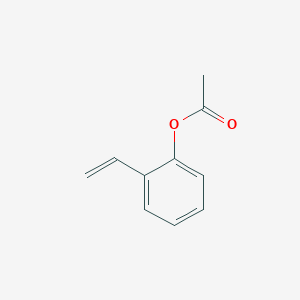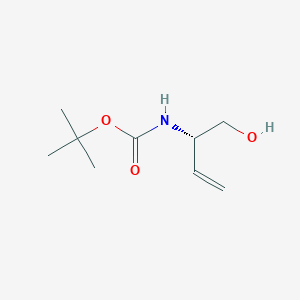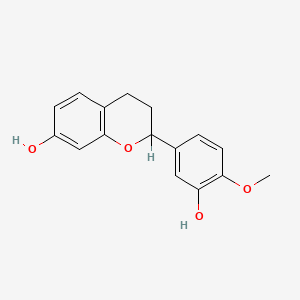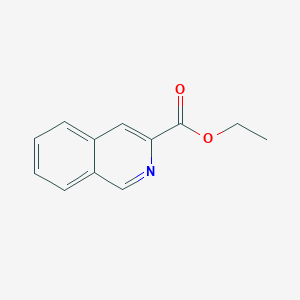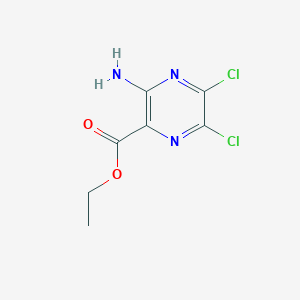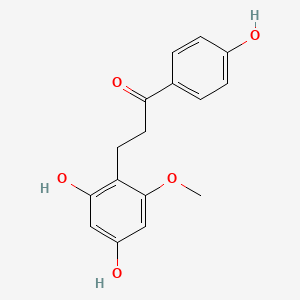
龙血竭 D
描述
Loureirin D is a dihydrochalcone found in dragon’s blood . It is a natural product found in Dracaena cochinchinensis .
Synthesis Analysis
The synthesis of Loureirin D involves various metabolic processes that exhibit three-phase characteristics: short term (0–5 days), middle term (10 days–3 months), and long term (6–17 months) . The wound-induced transcriptome profile exhibits characteristics of four stages: within 24 h, 1–5 days, 10–30 days, and long term .Molecular Structure Analysis
The molecular formula of Loureirin D is C16H16O5 . It contains total 38 bond(s); 22 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 3 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The metabolic regulation in response to wound stress mainly involved the TCA cycle, glycolysis, starch and sucrose metabolism, phenylalanine biosynthesis, and flavonoid biosynthesis, along with some signal transduction pathways .Physical And Chemical Properties Analysis
The molecular weight of Loureirin D is 288.29 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 5 .科学研究应用
Antioxidant Mechanisms in Stroke Treatment
Loureirin D, a compound found in dragon’s blood, has been studied for its potential role in treating ischemic stroke. Research suggests that it may exert antioxidative effects by scavenging free radicals, which can help protect against cerebral ischemia . The compound’s ability to inhibit the generation of reactive oxygen species (ROS) and remove them from cells could be pivotal in reducing oxidative stress during a stroke.
Anti-Cancer Properties
Studies have indicated that Loureirin D may have anti-cancer effects. For instance, it has been shown to inhibit the proliferation of melanoma cells and induce cell cycle arrest . Additionally, it may promote cell differentiation and suppress migration and invasion of cancer cells through modulation of signaling pathways like WNT and AKT/mTOR .
Pharmacological Applications
In pharmacology, Loureirin D has been explored for its therapeutic potential in various diseases. It has demonstrated immunosuppressive effects by inhibiting specific ion channels in T cells, suggesting its utility in treating autoimmune diseases . Moreover, its role in blocking signaling pathways involved in cervical cancer development is being investigated, which could lead to new treatment strategies .
Biotechnological Advances
In the field of biotechnology, Loureirin D’s properties are being harnessed for developing novel therapeutic agents. Its ability to affect cell viability and apoptosis has implications for designing drugs that can selectively target cancer cells while sparing healthy ones .
Chemistry and Material Science
Loureirin D’s chemical properties are of interest in material science, particularly in the synthesis of nanoparticles. Its complex formation capabilities and radical scavenging mechanisms are being studied to create environmentally friendly materials with potential applications in various industries .
Environmental Science Applications
The antioxidation mechanism of Loureirin D is not only significant in medical applications but also in environmental science. Its potential to reduce oxidative stress can be leveraged in environmental remediation processes, helping to mitigate the effects of pollutants and protect ecological systems .
安全和危害
属性
IUPAC Name |
3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBVNGTZRFEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168110 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Loureirin D | |
CAS RN |
119425-91-1 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



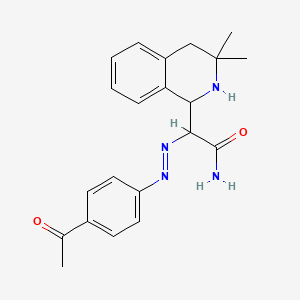



![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)

